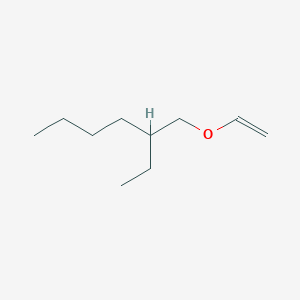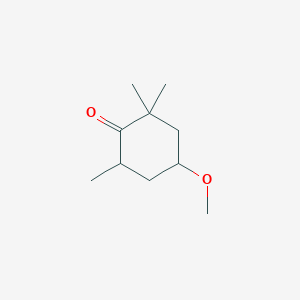
4-Methoxy-2,2,6-trimethylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,2,6-trimethylcyclohexanone, also known as Methyl Pivaloylacetone, is a chemical compound that is widely used in scientific research. The compound is a ketone that has a pivaloyl group attached to the carbonyl carbon. It has a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol. The compound is synthesized through a multistep process that involves the condensation of acetone with tert-butyl alcohol, followed by the oxidation of the resulting tert-butyl acetone to produce Methyl Pivaloylacetone.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is not well understood. However, it is believed that the compound acts as a nucleophile and a Lewis base. It is also believed to be involved in the formation of enolates and enols.
Effets Biochimiques Et Physiologiques
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone does not have any known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it is toxic and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone has several advantages in lab experiments. The compound is stable and easy to handle, making it a popular choice for organic synthesis. It is also readily available and relatively inexpensive. However, the compound has some limitations. It is toxic and should be handled with care. It can also be difficult to purify, which can be a challenge in some experiments.
Orientations Futures
There are several future directions for research involving 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone. One area of research is the synthesis of new organic compounds using 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone as a building block. Another area of research is the use of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for research into the mechanism of action of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone and its role in organic synthesis.
Méthodes De Synthèse
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is synthesized through a multistep process that involves the condensation of acetone with tert-butyl alcohol, followed by the oxidation of the resulting tert-butyl acetone to produce 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is widely used in scientific research as a reagent in organic synthesis. The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
17429-03-7 |
|---|---|
Nom du produit |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-methoxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-5-8(12-4)6-10(2,3)9(7)11/h7-8H,5-6H2,1-4H3 |
Clé InChI |
SOQAOURJBPECRP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1=O)(C)C)OC |
SMILES canonique |
CC1CC(CC(C1=O)(C)C)OC |
Synonymes |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



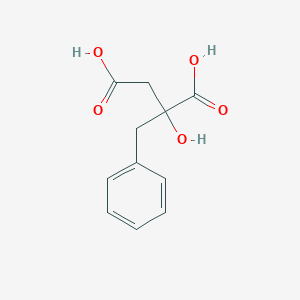
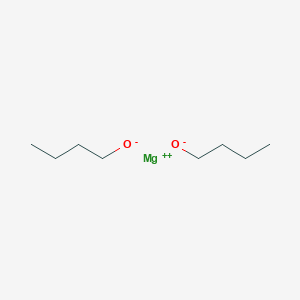

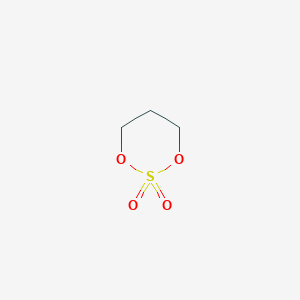
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
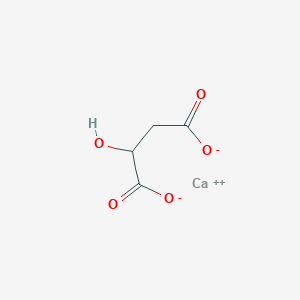
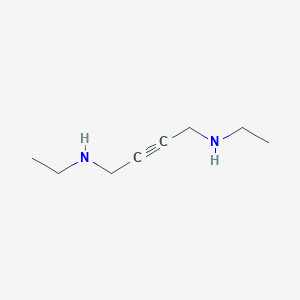
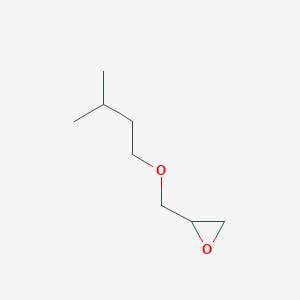
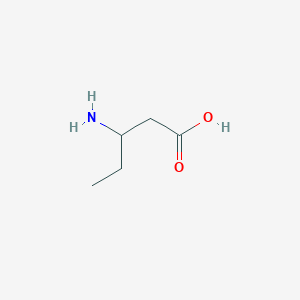
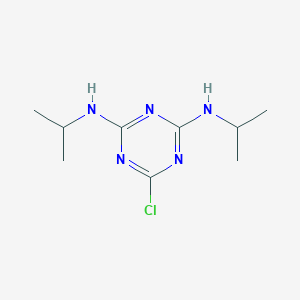
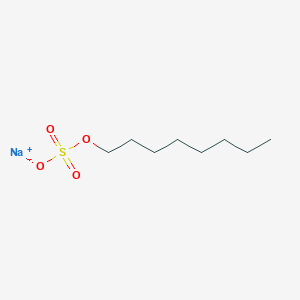
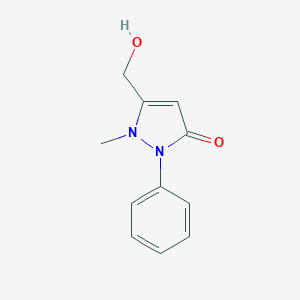
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
